4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(pyridin-3-yl)-1,3,5-triazin-2-amine
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Overview
Description
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(pyridin-3-yl)-1,3,5-triazin-2-amine is a complex organic compound characterized by the presence of multiple fluorine atoms and a triazine ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(pyridin-3-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with a suitable triazine precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(pyridin-3-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(pyridin-3-yl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(pyridin-3-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent molecule in various biological systems .
Comparison with Similar Compounds
Similar Compounds
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Another fluorinated compound with similar structural features.
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
Uniqueness
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(pyridin-3-yl)-1,3,5-triazin-2-amine stands out due to its triazine core and the presence of multiple fluorine atoms, which impart unique chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C14H7F12N5O2 |
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Molecular Weight |
505.22 g/mol |
IUPAC Name |
4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-pyridin-3-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C14H7F12N5O2/c15-11(16,17)6(12(18,19)20)32-9-29-8(28-5-2-1-3-27-4-5)30-10(31-9)33-7(13(21,22)23)14(24,25)26/h1-4,6-7H,(H,28,29,30,31) |
InChI Key |
JIGNUZWNAFMQCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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